(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Overview
Description
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopenta[c]quinoline core, substituted with a 2,4-dichlorophenyl group, a methoxy group, and a methyl group. Its stereochemistry is defined by the specific configuration of its chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted aniline, with a cyclopentanone derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to purify the final product and ensure its quality.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dichlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while nucleophilic substitution can produce a variety of substituted cyclopenta[c]quinolines.
Scientific Research Applications
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19Cl2NO |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(2,4-dichlorophenyl)-6-methoxy-9-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C20H19Cl2NO/c1-11-6-9-17(24-2)20-18(11)13-4-3-5-14(13)19(23-20)15-8-7-12(21)10-16(15)22/h3-4,6-10,13-14,19,23H,5H2,1-2H3/t13-,14+,19-/m1/s1 |
InChI Key |
QKSSIIHHEJHJIV-BIENJYKASA-N |
Isomeric SMILES |
CC1=C2[C@@H]3C=CC[C@@H]3[C@@H](NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C2C3C=CCC3C(NC2=C(C=C1)OC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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